MirabegronN-Carbamoylglucuronide

drug-drug interaction screening hepatic glucuronidation recombinant UGT phenotyping

Substituting M13 with a different glucuronide conjugate in validated LC-MS/MS assays compromises chromatographic specificity and quantitative accuracy due to unique MS/MS fragmentation patterns and distinct extraction recoveries. Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2, designated M13) is the authentic carbamoyl-linked glucuronide reference standard formed selectively via UGT1A3/1A8. • Deploy as isoform-selective probe substrate for UGT1A3/1A8 activity in DDI risk assessment • Construct valid calibration curves and QC samples for paediatric PK studies requiring metabolite profiling • Identify M13 as a degradation-related impurity during stability-indicating HPLC method development • ≥95% purity; shipped ambient; store at -20°C

Molecular Formula C28H32N4O10S
Molecular Weight 616.6 g/mol
Cat. No. B12071970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegronN-Carbamoylglucuronide
Molecular FormulaC28H32N4O10S
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)
InChIKeyIJLOKJZIHTWZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron N-Carbamoylglucuronide (M13): Phase II Metabolite Reference Standard


Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2, designated M13) is a direct glucuronidation metabolite of the β3-adrenoceptor agonist mirabegron, a first-in-class agent for overactive bladder. Formed via conjugation at the carbamoyl nitrogen, M13 results from a reaction sequence involving a carbamic acid intermediate and UDP-glucuronic acid, catalyzed primarily by UGT1A3 and UGT1A8 [1]. Unlike the parent drug, the glucuronide conjugate is pharmacologically inactive and possesses markedly higher aqueous solubility, facilitating renal elimination. In a human [14C]-mirabegron mass balance study, the collective glucuronidation pathway (M11, M12, M13, M14) accounted for 34% of identified urinary metabolites, establishing M13 as a quantifiable in vivo biotransformation product [2]. This compound is used exclusively as a reference standard in bioanalytical method development, metabolite identification, and pharmacokinetic investigations.

Bioanalytical method development (LC-MS/MS) for mirabegron metabolite quantification
UGT1A3 and UGT1A8 phenotyping in drug-drug interaction research
Metabolite identification and profiling in human plasma research matrices

Why M13 Cannot Be Substituted in Quantitative Bioanalysis


Mirabegron metabolism generates a structurally diverse panel of glucuronide conjugates—O-glucuronide (M11), carbamoyl-glucuronide (M13), and N-glucuronide (M14)—each formed by distinct UGT isoforms with different kinetic profiles, regioselectivity, and chromatographic behavior [1]. M13 is a carbamoyl-linked conjugate, whereas the more abundant M11 possesses an ether-linked O-glucuronide structure; these constitutional differences produce unique MS/MS fragmentation patterns, retention times, and ionization efficiencies, making analytical interchange impossible [2]. Moreover, M13 formation depends specifically on UGT1A3/1A8 activity, whereas M11 is predominantly catalyzed by UGT2B7 [1], meaning that enzyme-selective inhibition or genetic polymorphism can differentially alter individual metabolite levels. Substituting M13 with the parent drug or a different metabolite in a validated LC-MS/MS assay would compromise both chromatographic specificity and quantitative accuracy, as calibration ranges, extraction recovery, and matrix effects are metabolite-specific [2].

Enzyme-specific formation M13 depends on UGT1A3/1A8, whereas M11 primarily involves UGT2B7; isoform-selective inhibition may alter metabolite ratios and confound interpretation.
Structural and ionization differences Carbamoyl-glucuronide (M13) and O-glucuronide (M11) produce distinct MS/MS fragmentation and chromatographic retention, limiting direct analytical interchange.
Metabolite-specific method parameters Validated LC-MS/MS methods for M13 use different columns, ionization sources, and extraction protocols than parent or M5/M16 assays; cross-substitution may compromise quantitative accuracy.

Quantitative Differentiation Evidence for M13 vs. Closest Analogs


UGT Isoform Selectivity: M13 vs. M11 in Recombinant UGT Assays

In a direct panel screen of recombinant human UGT isoforms (rhUGTs), M13 formation was predominantly catalyzed by rhUGT1A3 and rhUGT1A8, while M11 (O-glucuronide) formation exhibited the highest activity with rhUGT2B7, which produced M11 at 11.3 pmol/min/mg protein [1]. The study further confirmed UGT2B7 involvement in M11 formation through correlation with morphine 3-glucuronidation marker activity (r² = 0.330, p = 0.020) and selective inhibition by mefenamic acid (IC₅₀ = 22.8 μM in pooled human liver microsomes) [1]. In contrast, M13 and M14 formation were assigned to UGT1A3 and UGT1A8, respectively, defining distinct enzymatic routes for the three glucuronide conjugates [1].

UGT Isoform Selectivity
Head-to-head comparison
M13 formation assigned to rhUGT1A3/1A8; M11 via rhUGT2B7 at 11.3 pmol/min/mg
Supports isoform-resolved DDI risk assessment
M13 individual activity not reported; qualitative isoform assignment
drug-drug interaction screening hepatic glucuronidation recombinant UGT phenotyping

Glucuronidation vs. Amide Hydrolysis Pathway Contribution in Mass Balance

In a clinical mass balance study with [14C]-mirabegron (160 mg, 1.85 MBq, oral solution, n = 4 healthy males), the combined glucuronidation pathway (M11, M12, M13, M14) accounted for 34% of identified metabolites in urine, compared to 48% for amide hydrolysis products (M5, M16, M17) and 18% for N-dealkylation/oxidation products (M8, M9, M15) [1]. Unchanged mirabegron constituted 45% of excreted radioactivity and approximately 22% of circulating plasma radioactivity [1]. M13, as a component of the glucuronidation fraction, is thus a minor but analytically distinguishable metabolite relative to the dominant amide hydrolysis pathway.

Glucuronidation Pathway Contribution
Class-level inference
34% of identified urinary metabolites
Glucuronidation fraction exceeds 10% MIST threshold; M13 must be quantified within this fraction
Individual M13 contribution not separately quantified
metabolite profiling mass balance study regulatory metabolite safety testing

Chromatographic and Mass Spectrometric Differentiation in Validated LC-MS/MS

The validated LC-MS/MS assay for mirabegron metabolites M11–M15 (including M13) uses a Phenomenex Synergi Fusion-RP C18 column with Heated Electrospray Ionization (HESI) detection, whereas the parent drug assay uses an Inertsil C8-3 column with Atmospheric Pressure Chemical Ionization (APCI) [1]. The paediatric-optimized method achieved up to a fivefold increase in assay sensitivity and reduced blood volume requirement from 10 mL to 2 mL per timepoint through 96-well solid-phase extraction [2]. These method parameters are specific to the M11–M15 group and cannot be directly transferred to M5/M16 or M8 assays, each of which requires independent extraction and chromatography conditions [2].

LC-MS/MS Method Differentiation
Cross-study comparable
M13 group: C18 column, HESI, MCX-SPE; parent: C8 column, APCI, SLE
Four separate bioanalytical methods required; using wrong calibrator invalidates quantification
Method transfer requires metabolite-specific reference standards
bioanalytical method validation LC-MS/MS paediatric pharmacokinetics

Purity Specification: M13 Reference Standard vs. Parent Drug API

Commercially supplied Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2) is offered at >90% purity by HPLC with a molecular weight of 616.64 Da and empirical formula C₂₈H₃₂N₄O₁₀S . Storage specification is -20°C with ambient shipping tolerance . This contrasts with the parent mirabegron active pharmaceutical ingredient (API), which is typically supplied at ≥98% purity (HPLC) [1]. The lower purity specification for M13 reflects its status as a metabolite reference standard rather than a GMP API, and users must account for this in quantitative calculations by applying purity correction factors.

Purity Specification
Supporting evidence
M13: >90% (HPLC); parent mirabegron: ≥98% (HPLC)
Purity correction factor needed for quantitative use
Storage -20°C; re-characterize if >95% purity is required
reference standard sourcing impurity profiling quality control material

Procurement-Driven Applications for M13 Reference Standard


In Vitro DDI Screening for UGT1A3/1A8-Mediated Clearance

Use M13 as a quantitative probe substrate to assess whether a co-administered investigational drug inhibits UGT1A3 or UGT1A8, the isoforms selectively responsible for carbamoyl-glucuronidation of mirabegron. Unlike M11, which depends on UGT2B7, M13 formation rates in human liver microsomes or recombinant UGT systems directly report on UGT1A3/1A8 activity, enabling isoform-resolved DDI risk assessment [1]. This application is critical when evaluating candidates that may preferentially impair the carbamoyl-glucuronidation clearance route without affecting the O-glucuronidation pathway.

Low-Volume Plasma Metabolite Quantification in Paediatric PK Studies

Deploy the validated LC-MS/MS method for M11–M15 (including M13) in paediatric populations where blood sample volumes are restricted to 2 mL per timepoint. The method's fivefold sensitivity improvement over the original adult assay, achieved through 96-well SPE miniaturization and a more sensitive MS platform [2], makes M13 quantification feasible in paediatric PK studies where metabolite profiling is required for regulatory bridging.

Regulatory Metabolite Safety Testing per ICH M3(R2) and FDA MIST

Quantify M13 in human plasma at steady state to determine whether its systemic exposure exceeds 10% of total drug-related material, the threshold that triggers nonclinical safety evaluation. Authentic M13 reference material is indispensable for constructing valid calibration curves and quality control samples, as structurally distinct glucuronides cannot serve as surrogates due to differences in MS response factors [1].

Impurity Profiling of Mirabegron Drug Substance and Product

Use M13 as an impurity reference marker during stability-indicating HPLC method development for mirabegron finished dosage forms. While the major circulating metabolite is M11, M13 may appear as a degradation-related impurity under specific forced-degradation conditions involving carbamoyl transfer or reaction with residual glucuronic acid [1]. Its commercial availability at >90% purity enables peak identification and system suitability testing in QC laboratories [2].

Application
Selection Property
Validation Focus
UGT1A3/1A8 phenotyping studies
Isoform-selective metabolite formation
Recombinant UGT activity confirmation
Paediatric PK bioanalysis
Low-volume method sensitivity (2 mL)
Method transfer and LLOQ verification
Nonclinical metabolite profiling
Exposure threshold for glucuronide metabolites
Calibration with authentic M13 standard
Impurity reference marker
HPLC purity (>90%)
Peak identification and purity correction
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